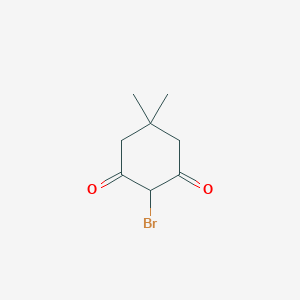

2-Bromo-5,5-dimethyl-1,3-cyclohexanedione

概要

説明

準備方法

Direct Bromination of Dimedone Using Liquid Bromine

The most widely documented method for synthesizing 2-bromo-5,5-dimethyl-1,3-cyclohexanedione involves the direct bromination of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) using liquid bromine. This exothermic reaction proceeds via electrophilic substitution at the α-position of the diketone framework .

Procedure and Optimization

In a typical protocol, dimedone (5 g, 0.036 mol) is triturated with 1 mL of water in a mortar. Liquid bromine (5.7 g, 0.036 mol) is added dropwise under continuous grinding, resulting in rapid bromine absorption and a temperature rise to ~50°C . The crude product is washed with water and recrystallized twice from a 1:1 ethanol-water mixture, yielding a pale crystalline solid with a melting point of 170–172°C .

Key Data:

| Parameter | Value |

|---|---|

| Starting material | Dimedone (5,5-dimethyl-1,3-cyclohexanedione) |

| Bromine equivalence | 1:1 molar ratio |

| Reaction time | 5–10 minutes |

| Yield | 75% (8.0 g) |

| Purity (post-recrystallization) | >95% (HPLC) |

This method prioritizes simplicity but requires careful temperature control due to the exothermic nature of bromine addition.

Bromination in Ethanol-Water Medium with Sodium Carbonate

An alternative approach employs a buffered ethanol-water system to moderate reaction kinetics and improve safety .

Stepwise Protocol

-

Solution Preparation : Dimedone (5 g) is dissolved in 25 mL absolute ethanol and 25 mL water containing 1.91 g Na₂CO₃.

-

Bromine Addition : A bromine solution (5.7 g Br₂ in 25 mL water + ethanol) is gradually added to the ice-cooled mixture.

-

Workup : Solvents are removed via rotary evaporation, followed by chloroform extraction and recrystallization from absolute ethanol .

Key Data:

| Parameter | Value |

|---|---|

| Reaction temperature | 0–5°C (ice bath) |

| Neutralizing agent | Na₂CO₃ |

| Yield | 84% (8.9 g) |

| Melting point | 172–173°C |

This method reduces bromine volatility risks and enhances reproducibility, making it preferable for large-scale synthesis.

Radical Bromination Using N-Bromosuccinimide (NBS)

A modern variant utilizes N-bromosuccinimide (NBS) as a bromine source, offering improved selectivity and reduced handling hazards .

Reaction Conditions

Dimedone is suspended in an aprotic solvent (e.g., dimethylformamide), and NBS is added incrementally over 1 hour. The mixture is stirred at room temperature until completion, typically 12–24 hours .

Comparative Analysis of Methods

Yield and Efficiency

| Method | Yield (%) | Purity (%) | Safety Considerations |

|---|---|---|---|

| Direct bromination | 75 | 95 | High hazard (exothermic, Br₂ fumes) |

| Buffered bromination | 84 | 97 | Moderate (controlled addition) |

| NBS-mediated | N/R | >90 | Low (solid handling) |

Practical Considerations

-

Direct bromination is optimal for small-scale, rapid synthesis but requires fume hoods and personal protective equipment.

-

Buffered bromination balances safety and yield, suitable for pilot-scale production.

-

NBS method excels in selectivity but incurs higher reagent costs.

Purification and Characterization

All methods necessitate recrystallization to achieve pharmaceutical-grade purity. Ethanol-water mixtures (1:1) are optimal, yielding crystals with consistent melting points (170–173°C) . Spectroscopic confirmation includes:

化学反応の分析

Types of Reactions: 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclohexanedione derivatives.

科学的研究の応用

Applications in Organic Synthesis

-

Synthesis of Substituted Compounds :

- 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione serves as a key intermediate in the synthesis of various substituted compounds. For instance, it reacts with substituted thiocarbamides under microwave irradiation to yield 2-substituted imino derivatives.

- Michael Addition Reactions :

- Catalytic Applications :

Applications in Medicinal Chemistry

-

Enzyme Inhibition Studies :

- The ability of this compound to form covalent bonds makes it a valuable compound for studying enzyme inhibition mechanisms. It has been used to investigate the interactions between small molecules and biological macromolecules.

- Drug Development :

Applications in Materials Science

- Polymer Chemistry :

- Nanocomposites :

Case Study 1: Synthesis of Imines

A study demonstrated the synthesis of imines from this compound and various amines under microwave conditions. The reaction was optimized for time and yield, showcasing the compound's utility in rapid organic synthesis.

Case Study 2: Enzyme Inhibition

Research involving the compound's interaction with specific enzymes revealed that modifications to its structure could significantly affect inhibitory potency. This finding underscores its potential as a lead compound in drug discovery.

作用機序

The mechanism of action of 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets. The bromine atom and the diketone structure play crucial roles in its reactivity and binding properties. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.

類似化合物との比較

Chemical Identity :

- IUPAC Name : 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione

- Molecular Formula : C₈H₁₁BrO₂

- Molecular Weight : 219.08 g/mol

- CAS No.: 1195-91-1

- Physical Properties :

Synthesis :

Produced via bromination of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) using N-bromosuccinimide (NBS) in chloroform with catalytic p-toluenesulfonic acid at 0°C .

Applications :

Primarily used as an intermediate in organic synthesis, particularly in electrophilic substitutions and cyclization reactions due to its bromine substituent .

Comparative Analysis with Structurally Related Compounds

5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

- CAS No.: 126-81-8

- Molecular Formula : C₈H₁₂O₂

- Molecular Weight : 140.17 g/mol

- Physical Properties :

Key Differences :

- Reactivity: Dimedone lacks bromine, making it less reactive in substitution reactions. It primarily undergoes Knoevenagel condensations with aldehydes (e.g., to form xanthenes or acridines) without requiring catalysts in ionic liquids .

- Applications : Widely used in multicomponent reactions (e.g., synthesis of 1,8-dioxooctahydroxanthenes) and as a formaldehyde scavenger in analytical chemistry .

Table 1 : Dimedone vs. 2-Bromo Derivative

| Property | Dimedone | 2-Bromo Derivative |

|---|---|---|

| Molecular Weight | 140.17 g/mol | 219.08 g/mol |

| Melting Point | 148.5–149°C | 158–160°C |

| Key Functional Group | Diketone | Brominated diketone |

| Primary Use | Condensation reactions | Electrophilic substitutions |

4-Bromo-5,5-dimethylcyclohex-2-en-1-one

- CAS No.: 69083-80-3

- Molecular Formula : C₈H₁₁BrO

- Structural Difference : Bromine at position 4 instead of 2, with an α,β-unsaturated ketone system .

Reactivity Comparison :

- The conjugated enone system in the 4-bromo isomer enhances its susceptibility to Michael additions, unlike the 2-bromo derivative, which favors electrophilic aromatic substitutions due to the electron-withdrawing bromine at position 2.

2-(1-Hydroxyethylidene)-5,5-dimethyl-1,3-cyclohexanedione

- CAS No.: 94142-97-9

- Molecular Formula : C₁₀H₁₄O₃

- Structural Feature : Contains a hydroxyethylidene group at position 2 instead of bromine .

Functional Contrast :

- The hydroxyethylidene group enables chelation and participation in hydrogen bonding, making this compound useful in coordination chemistry and as a protecting group in peptide synthesis.

Brominated Cyclohexane Derivatives

生物活性

Overview

2-Bromo-5,5-dimethyl-1,3-cyclohexanedione (CAS Number: 1195-91-1) is an organic compound characterized by the molecular formula . This compound is notable for its unique chemical structure, which includes a bromine atom and two methyl groups attached to a cyclohexanedione framework. Its biological activity has been explored in various contexts, particularly in enzyme inhibition and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and the diketone structure facilitate its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition or modification of enzymatic activity, making it a valuable compound in biochemical research.

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of various enzymes. It has been utilized in studies to explore its effects on enzyme kinetics and protein interactions. The compound's ability to modify enzyme activity makes it a useful tool in understanding biochemical pathways.

2. Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of compounds related to this compound. For instance, derivatives of this compound have shown significant activity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). These studies typically report half-maximal inhibitory concentrations (IC50) in the nanomolar range, indicating potent antiproliferative properties.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 9h | MCF-7 | 10 |

| 9q | MDA-MB-231 | 23 |

| CA-4 | MCF-7 | 3.9 |

3. Tubulin Destabilization

Compounds derived from this compound have demonstrated the ability to destabilize tubulin polymerization in vitro. This property is significant for developing new anticancer agents that target microtubule dynamics. Flow cytometry analyses have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Case Study 1: Anticancer Activity

A study published in MDPI explored the antiproliferative effects of various synthesized compounds based on this compound. The results indicated that certain derivatives exhibited significant inhibition of cell growth in MCF-7 cells. The study highlighted the structure-activity relationship (SAR) that could guide future drug design efforts.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively inhibit enzyme activity through covalent modification, providing insights into its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione, and how are they experimentally determined?

- Answer : The compound (CAS: 1195-91-1) has a molecular formula of C₈H₁₁BrO₂ and molecular weight of 219.08 g/mol. Key properties include a melting point of 94.7°C, boiling point of 271.9°C, and density of 1.439 g/cm³ . Characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm bromine substitution and cyclohexanedione backbone.

- IR spectroscopy to identify carbonyl stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- Elemental analysis to validate purity (>98%) and stoichiometry.

Q. What are the standard synthetic routes for this compound?

- Answer : Bromination of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) is a common approach:

- Step 1 : React dimedone with bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or 1,2-dimethoxyethane) .

- Step 2 : Optimize reaction temperature (80–100°C) and stoichiometry (1:1 molar ratio) to minimize di-bromination byproducts.

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How does bromination affect the reactivity of the cyclohexanedione scaffold?

- Answer : Bromine at the 2-position enhances electrophilicity at adjacent carbonyl groups, facilitating nucleophilic substitution or condensation reactions. Steric hindrance from the 5,5-dimethyl groups directs reactivity to the 2-position .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in multicomponent reactions (e.g., Knoevenagel-Michael cascades)?

- Answer : In Knoevenagel condensations, the brominated diketone acts as a Michael acceptor. For example:

- Step 1 : Base-catalyzed deprotonation of dimedone derivatives forms an enolate.

- Step 2 : Condensation with aldehydes generates α,β-unsaturated intermediates.

- Step 3 : Michael addition of a second diketone molecule yields bis-cyclohexanedione adducts.

- Catalysis : Nano-CuO enhances reaction efficiency via Lewis acid-base interactions .

Q. How can heterogeneous catalysts improve the synthesis of xanthenedione derivatives from this compound?

- Answer : Carbon nanotube-supported sulfonic acid catalysts (e.g., MWCNT-SO₃H) enable one-pot synthesis of 1,8-dioxo-octahydroxanthenes:

- Advantages : High yields (>90%), room-temperature reactions, and recyclability.

- Mechanism : The catalyst stabilizes transition states during cyclodehydration steps .

Q. What analytical methodologies leverage this compound for detecting sulfenic acids in proteins?

- Answer : The compound’s parent structure (dimedone) reacts with sulfenic acids (-SOH) to form stable thioether adducts. For brominated derivatives:

- Application : Use LC-MS/MS to track sulfenic acid modifications in B-cell receptor signaling pathways.

- Optimization : Adjust pH (7–8) and incubation time (30–60 min) for optimal specificity .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

- Answer : The 5,5-dimethyl groups sterically shield the 4- and 6-positions, directing reactions to the 2-bromo site. Electronic effects (e.g., bromine’s electron-withdrawing nature) further polarize the diketone, favoring nucleophilic attack at C-2 .

Q. Methodological Considerations

Q. What strategies mitigate decomposition during prolonged storage of this compound?

- Answer : Store under inert gas (N₂/Ar) at 4°C in amber glass vials. Avoid protic solvents (e.g., H₂O, MeOH) to prevent hydrolysis. Monitor purity via TLC (hexane:ethyl acetate = 3:1) .

Q. How can computational modeling predict reaction outcomes with this compound?

- Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to:

- Map electrostatic potential surfaces, identifying reactive sites.

- Simulate transition states for condensation or cyclization steps .

Q. What green chemistry principles apply to its synthesis and applications?

特性

IUPAC Name |

2-bromo-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXANUSFMRALNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061602 | |

| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-91-1 | |

| Record name | 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。